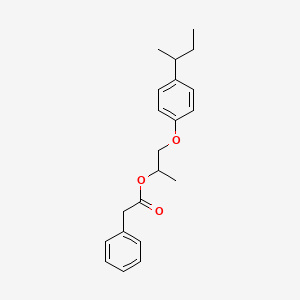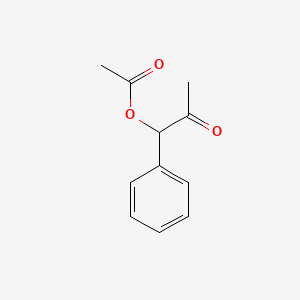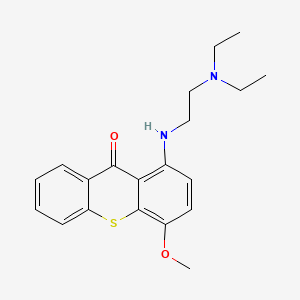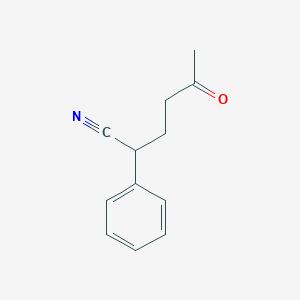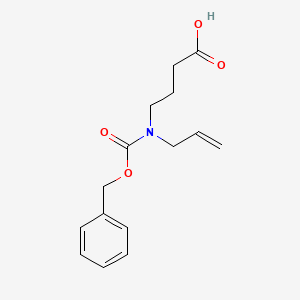
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes an allyl group, a benzyloxycarbonyl group, and an amino acid backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminobutanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-benzyloxycarbonyl-4-aminobutanoic acid.
Allylation: The protected amino acid is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Modification: The allyl group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxycarbonyl)amino)butanoic acid: Lacks the allyl group but has similar protective properties for the amino group.
4-(Allylamino)butanoic acid: Lacks the benzyloxycarbonyl group but retains the allyl group.
Uniqueness
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which provide distinct reactivity and protective properties. This combination allows for versatile applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
4-[phenylmethoxycarbonyl(prop-2-enyl)amino]butanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-10-16(11-6-9-14(17)18)15(19)20-12-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2,(H,17,18) |
Clé InChI |
KSBXWUZDPXHJOL-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
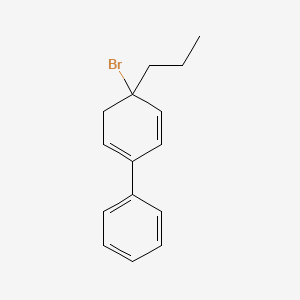


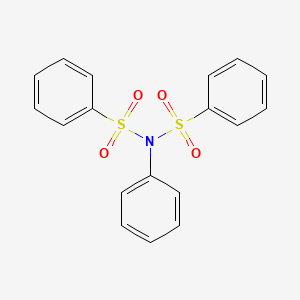

![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)

